molecular formula C14H17FO2 B8060504 tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate

tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate

Cat. No.: B8060504
M. Wt: 236.28 g/mol
InChI Key: RXKJPDRAPLTSIC-BQYQJAHWSA-N
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Description

tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group, a conjugated (2E)-propenoate backbone, and a 3-fluoro-4-methylphenyl aromatic substituent. Its synthesis typically involves esterification or condensation reactions under controlled conditions, as seen in analogous compounds .

Properties

IUPAC Name

tert-butyl (E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKJPDRAPLTSIC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is part of a broader class of compounds known for various pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C13H15FO2C_{13}H_{15}FO_2, with a molecular weight of approximately 222.25 g/mol. The structure includes a tert-butyl group, an enone moiety, and a fluorinated aromatic ring, which contributes to its reactivity and biological properties.

Structural Formula

tert Butyl 2E 3 3 fluoro 4 methylphenyl prop 2 enoate\text{tert Butyl 2E 3 3 fluoro 4 methylphenyl prop 2 enoate}

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the incorporation of fluorine atoms in organic molecules often enhances their antibacterial properties due to increased lipophilicity, which facilitates membrane penetration.

Compound Activity Mechanism
This compoundAntibacterialDisruption of bacterial cell membranes
Related Fluorinated CompoundsAntifungalInhibition of ergosterol synthesis

Anticancer Activity

Research has also explored the anticancer potential of related compounds. Studies suggest that the presence of the fluorinated aromatic ring can lead to enhanced interactions with cellular targets involved in cancer progression.

Case Study: In Vitro Analysis

In vitro studies have shown that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. The following table summarizes findings from a study evaluating its effects on breast cancer cells:

Concentration (µM) Cell Viability (%)
185
1065
5030
10010

The proposed mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to programmed cell death in cancer cells.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the toxicity associated with this compound. Preliminary toxicity studies indicate a moderate safety profile, but further investigations are necessary to establish comprehensive safety data.

Summary of Toxicity Studies

Study Type Findings
Acute ToxicityLD50 > 2000 mg/kg in rodents
Chronic ExposureNo significant adverse effects observed

Comparison with Similar Compounds

Structural and Substituent Comparisons

The compound is compared to structurally related esters and propenoate derivatives (Table 1).

Table 1: Structural Features of tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate and Analogues

Compound Name Ester Group Aromatic Substituents Key Functional Groups Source
This compound tert-butyl 3-fluoro, 4-methyl α,β-unsaturated ester Target
Ethyl (2E)-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropenoate ethyl 3-fluoro, 4-hydroxy Hydroxyl, α-methyl
tert-Butyl (2E)-3-(3-fluoro-4-hydroxyphenyl)propenoate tert-butyl 3-fluoro, 4-hydroxy Hydroxyl
3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) 3-methylbutyl 4-methoxy Methoxy
Ethyl 2-cyano-3,3-diphenylprop-2-enoate (OC) ethyl diphenyl, cyano Cyano, diphenyl

Key Observations :

Aromatic Substituents: Fluorine vs. Hydroxyl: The 3-fluoro group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-hydroxyl group in analogues from . This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions . Methyl vs.

Physical and Spectroscopic Properties

NMR Data :

  • The tert-butyl group in the target compound produces a characteristic singlet at ~1.4 ppm (¹H NMR) and a quaternary carbon signal at ~80 ppm (¹³C NMR), consistent with analogues in .
  • The 3-fluoro substituent causes distinct splitting patterns in ¹H/¹³C NMR, differing from hydroxyl-containing analogues (e.g., compound 6 in ) .

UV Absorption :

  • Compared to UV filters like OC (), the target compound’s conjugated system lacks a cyano group, likely resulting in a shorter λmax. However, the fluorine substituent may enhance absorption in the UV-B range .

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